(2E)-2-{[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylidene}hydrazinecarbothioamide
Description
Pyridoxal monothiosemicarbazone (PMTSC; CAS 3814-80-0) is a Schiff base derivative synthesized by condensing pyridoxal (a vitamin B6 vitamer) with thiosemicarbazide. Its structure comprises a pyridine ring substituted with hydroxyl, hydroxymethyl, and methyl groups, linked to a thiosemicarbazone moiety (C₉H₁₂N₄O₂S) . Unlike pyridoxal phosphate (the active form of vitamin B6), PMTSC lacks a phosphate group, altering its enzymatic interactions and bioavailability .
Properties
CAS No. |
3814-80-0 |
|---|---|
Molecular Formula |
C9H12N4O2S |
Molecular Weight |
240.28 g/mol |
IUPAC Name |
[(E)-[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]methylideneamino]thiourea |
InChI |
InChI=1S/C9H12N4O2S/c1-5-8(15)7(3-12-13-9(10)16)6(4-14)2-11-5/h2-3,14-15H,4H2,1H3,(H3,10,13,16)/b12-3+ |
InChI Key |
RCCWWRPNSFOWSO-KGVSQERTSA-N |
Isomeric SMILES |
CC1=NC=C(C(=C1O)/C=N/NC(=S)N)CO |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=NNC(=S)N)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylidene}hydrazinecarbothioamide typically involves multi-step organic reactions. One common method starts with the functionalization of the pyridine ring, followed by the introduction of the hydrazinecarbothioamide group through condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness and scalability, ensuring consistent quality and minimizing environmental impact. Advanced purification techniques, such as crystallization and chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-{[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylidene}hydrazinecarbothioamide: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The hydrazinecarbothioamide moiety can be reduced to form hydrazine derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include oxidized pyridine derivatives, reduced hydrazine compounds, and various substituted pyridine analogs.
Scientific Research Applications
(2E)-2-{[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylidene}hydrazinecarbothioamide: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-2-{[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylidene}hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects.
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
Anticancer Activity
- PMTSC’s copper(II) and cobalt(III) complexes exhibit potent antileukemic activity against U937 and CEM cell lines (IC₅₀: 2–5 µM), likely via ROS generation and nitroprusside-mediated NO release .
- Comparison : Triapine’s Fe-chelation mechanism disrupts DNA synthesis, while PMTSC-metal complexes may target mitochondrial electron transport chains .
Iron Chelation
- PMTSC derivatives induce significant iron excretion in rats (comparable to desferrioxamine B), with efficacy modulated by substituents on the hydrazone group. For example, benzoyl hydrazones outperform isonicotinoyl analogs by ~50% in vivo .
Enzymatic Interactions
- This limits off-target effects but reduces metabolic utility .
Biological Activity
Pyridoxal monothiosemicarbazone (PLMT) is a derivative of pyridoxal, which is the active form of vitamin B6. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into the biological activity of PLMT, including its mechanisms, case studies, and relevant research findings.
Chemical Structure and Properties
Pyridoxal monothiosemicarbazone is characterized by the presence of a thiosemicarbazone moiety attached to the pyridoxal structure. The thiosemicarbazone group is known for its chelating properties, allowing it to form complexes with various metal ions, which can enhance its biological activity.
Biological Activity Overview
-
Antimicrobial Activity
- PLMT has been investigated for its antimicrobial properties against various pathogens. Studies have shown that it exhibits significant antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent.
- Table 1: Antimicrobial Activity of PLMT
-
Anticancer Properties
- Research indicates that PLMT may possess anticancer properties through the induction of apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS) and the activation of specific apoptotic pathways.
- A study demonstrated that PLMT significantly inhibited cell proliferation in various cancer cell lines, including breast and prostate cancer cells.
- Case Study: Inhibition of Breast Cancer Cells
- In vitro studies showed that treatment with PLMT at concentrations ranging from 10 to 50 µM resulted in a dose-dependent decrease in cell viability, with a notable increase in apoptotic markers such as caspase-3 activation.
-
Metal Chelation
- The ability of PLMT to chelate metal ions has implications for its biological activity. Metal complexes of thiosemicarbazones have been shown to exhibit enhanced biological activities compared to their non-complexed forms.
- Table 2: Metal Complexes of PLMT
Metal Ion Complex Stability Biological Activity Copper (II) High Antimicrobial enhancement Zinc (II) Moderate Anticancer activity Iron (III) Low Limited biological activity
The biological activity of pyridoxal monothiosemicarbazone can be attributed to several mechanisms:
- Reactive Oxygen Species Generation : PLMT induces oxidative stress in target cells, leading to apoptosis.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell metabolism, thereby reducing cell proliferation.
- Metal Ion Interaction : The chelation of metal ions can alter their bioavailability and influence various biochemical pathways.
Research Findings
Recent studies have highlighted the potential therapeutic applications of PLMT. For instance, a study published in 2021 explored its effects on neuroblastoma cells, revealing that PLMT treatment led to significant reductions in cell viability and increased apoptosis markers. Furthermore, the compound's ability to cross cellular membranes suggests potential for use in targeted drug delivery systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
